molecular formula C15H29BrO2 B12586810 Heptyl 8-bromooctanoate CAS No. 612842-05-4

Heptyl 8-bromooctanoate

Cat. No.: B12586810
CAS No.: 612842-05-4
M. Wt: 321.29 g/mol
InChI Key: QJGJYFYVEUMSAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Heptyl 8-bromooctanoate is an ester compound characterized by a terminal bromine atom. It is formed by coupling 8-bromooctanoic acid with heptanol. The molecular formula of this compound is C15H29BrO2, and it has a molecular weight of 321.3 g/mol . This compound is primarily used in research settings due to its unique chemical properties.

Preparation Methods

Heptyl 8-bromooctanoate is synthesized through the esterification reaction between 8-bromooctanoic acid and heptanol. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product. Industrial production methods may involve similar processes but on a larger scale, with additional purification steps to achieve high purity levels.

Chemical Reactions Analysis

Heptyl 8-bromooctanoate undergoes various chemical reactions, including:

    Nucleophilic Substitution Reactions: The terminal bromine atom in this compound makes it highly reactive in nucleophilic substitution reactions. .

    Reduction Reactions: The ester group in this compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation Reactions: The ester can be oxidized to the corresponding carboxylic acid using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Scientific Research Applications

Heptyl 8-bromooctanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of heptyl 8-bromooctanoate involves its reactivity as an ester with a terminal bromine atom. The bromine atom acts as a good leaving group, facilitating nucleophilic substitution reactions. The ester group can undergo hydrolysis, reduction, or oxidation, depending on the reaction conditions and reagents used. The molecular targets and pathways involved in its biological effects are still under investigation.

Comparison with Similar Compounds

Heptyl 8-bromooctanoate can be compared with other brominated esters such as:

    Ethyl 8-bromooctanoate: Similar in structure but with an ethyl group instead of a heptyl group. It has different physical properties and reactivity.

    Methyl 8-bromooctanoate: Contains a methyl group, making it less hydrophobic compared to this compound.

    Octyl 8-bromooctanoate: Has an octyl group, which increases its hydrophobicity and alters its reactivity in chemical reactions.

This compound is unique due to its specific chain length and the presence of a terminal bromine atom, which makes it highly reactive in nucleophilic substitution reactions .

Properties

CAS No.

612842-05-4

Molecular Formula

C15H29BrO2

Molecular Weight

321.29 g/mol

IUPAC Name

heptyl 8-bromooctanoate

InChI

InChI=1S/C15H29BrO2/c1-2-3-4-8-11-14-18-15(17)12-9-6-5-7-10-13-16/h2-14H2,1H3

InChI Key

QJGJYFYVEUMSAU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC(=O)CCCCCCCBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.